Superior FPT Inhibition with 5-Bromo Substitution
While direct data for N-(5-Bromo-1-oxy-pyridin-2-yl)-acetamide itself is limited, the critical role of the 5‑bromo substitution is demonstrated in a closely related tricyclic pyridyl acetamide N‑oxide series. Compound 4 (the 5‑bromo‑substituted analogue of Compound 3) exhibited a 70% inhibition of solid tumor growth in a DLD‑1 xenograft model at 50 mpk, whereas the unsubstituted Compound 3 (lacking the bromine) showed lower FPT inhibitory potency [1]. This supports the inference that the 5‑bromo group is a key pharmacophoric element, and its removal would likely diminish target engagement.
| Evidence Dimension | In vivo tumor growth inhibition |
|---|---|
| Target Compound Data | Not directly available; inferable from analog |
| Comparator Or Baseline | Compound 4 (5‑bromo‑substituted tricyclic pyridyl acetamide N‑oxide): 70% inhibition at 50 mpk; Compound 3 (unsubstituted): lower FPT activity |
| Quantified Difference | 70% tumor growth inhibition for brominated analog; unsubstituted analog less potent |
| Conditions | DLD‑1 human colon carcinoma xenograft model, oral administration |
Why This Matters
Procurement decisions should prioritize the 5‑bromo‑substituted N‑oxide scaffold to retain potential FPT inhibitory activity, which is attenuated in non‑brominated analogs.
- [1] Njoroge, F. G., et al. (1998). Potent, Selective, and Orally Bioavailable Tricyclic Pyridyl Acetamide N-Oxide Inhibitors of Farnesyl Protein Transferase with Enhanced in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 41(10), 1561–1567. DOI: 10.1021/jm980013b View Source
